molecular formula C15H12O4 B588402 Monobenzyl Phthalate-d4 CAS No. 478954-83-5

Monobenzyl Phthalate-d4

Cat. No. B588402
CAS RN: 478954-83-5
M. Wt: 260.281
InChI Key: XIKIUQUXDNHBFR-DOGSKSIHSA-N
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Description

Monobenzyl Phthalate-d4, also known as 2-((Benzyloxy)carbonyl)benzoic acid-d4, is a deuterium-labeled version of Monobenzyl Phthalate . It is the urinary metabolite exposuring to phthalates, such as diethylhexyl phthalate (DEHP) .


Molecular Structure Analysis

Monobenzyl Phthalate-d4 is an organic compound with the condensed structural formula C15H8D4O4 . The molecular weight is 260.278027112 .


Physical And Chemical Properties Analysis

Monobenzyl Phthalate-d4 has a melting point of 103-105°C . It is slightly soluble in Chloroform, DMSO, and Methanol . It is a solid substance with a white color .

Mechanism of Action

Target of Action

Monobenzyl Phthalate-d4, also known as 2-((Benzyloxy)carbonyl)benzoic acid-d4, is a deuterium-labeled derivative of Monobenzyl Phthalate . It is a urinary metabolite that results from exposure to phthalates, such as diethylhexyl phthalate (DEHP) . Phthalates are primarily used as plasticizers in PVC products . They are considered endocrine-disrupting chemicals , raising concerns about their impact on human health.

Mode of Action

Monobenzyl Phthalate-d4 interacts with its targets by disrupting the endocrine system . As an endocrine disruptor, it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .

Biochemical Pathways

The biochemical pathways affected by Monobenzyl Phthalate-d4 are primarily related to the metabolism of phthalates . When humans are exposed to phthalates, they metabolize them and excrete the metabolites in urine . Monobenzyl Phthalate-d4 is one such metabolite .

Pharmacokinetics

The pharmacokinetics of Monobenzyl Phthalate-d4 involves its absorption, distribution, metabolism, and excretion (ADME). After exposure to phthalates, the body metabolizes them into various metabolites, including Monobenzyl Phthalate-d4 . These metabolites are then excreted in urine . The use of deuterium labeling in Monobenzyl Phthalate-d4 can affect its pharmacokinetic and metabolic profiles .

Result of Action

The molecular and cellular effects of Monobenzyl Phthalate-d4’s action are primarily related to its role as an endocrine disruptor . It can interfere with hormone production and function, potentially leading to a variety of health

Safety and Hazards

While specific safety and hazards information for Monobenzyl Phthalate-d4 is not available, it is recommended to avoid contact with skin and eyes . It should be stored in a cool place and containers should be kept tightly closed in a dry and well-ventilated place .

Future Directions

Phthalates, including Monobenzyl Phthalate-d4, have been associated with potential adverse health effects in humans . Future studies of phthalates and other environmental chemicals must examine potential multigenerational effects of exposures . The toxicity mechanism of phthalates is critical to comprehend their harmful effect on human health .

properties

IUPAC Name

2,3,4,5-tetradeuterio-6-phenylmethoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/i4D,5D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIUQUXDNHBFR-DOGSKSIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858128
Record name 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monobenzyl Phthalate-d4

CAS RN

478954-83-5
Record name 2-[(Benzyloxy)carbonyl](~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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